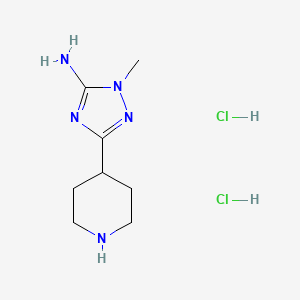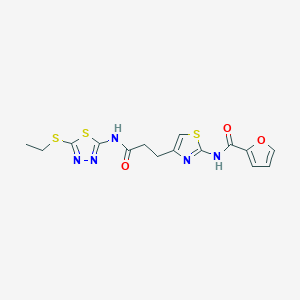![molecular formula C17H14ClNO3S B2823715 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole CAS No. 478048-86-1](/img/structure/B2823715.png)
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The compound you mentioned also contains a chlorophenyl group and a methylphenylsulfonyl group, which can greatly affect its properties and reactivity .
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the condensation of hydroxylamines with α,β-unsaturated carbonyl compounds. The presence of the chlorophenyl and methylphenylsulfonyl groups would likely require additional steps or different starting materials .Molecular Structure Analysis
The molecular structure of isoxazoles is characterized by a five-membered heterocyclic ring. The electronegative oxygen and nitrogen atoms in the ring can engage in various interactions and can affect the compound’s reactivity .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Wissenschaftliche Forschungsanwendungen
Docking Studies and Crystal Structure Analysis
A study focused on the docking studies and crystal structure of tetrazole derivatives, which, like isoxazoles, are nitrogen-containing heterocycles. This research involved X-ray crystallography to determine the structures and molecular docking to understand the orientation and interaction within an enzyme's active site. Such methodologies could be applicable to studying "3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole" to elucidate its potential binding mechanisms and structural characteristics in a biological context (Al-Hourani et al., 2015).
Metalation and Electrophilic Quenching
Research on the metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups explored synthetic routes to thioalkyl derivatives of isoxazoles. This study highlights a synthetic approach that could be adapted for functionalizing "this compound," potentially modifying its properties for various research applications (Balasubramaniam et al., 1990).
Antiviral Activity Studies
A study on the synthesis and antiviral activity of thiadiazole sulfonamides illustrates how structural analogs of "this compound" could be evaluated for potential antiviral properties. The research involved synthesizing derivatives and testing their efficacy against tobacco mosaic virus, providing a template for assessing the biological activities of similar compounds (Chen et al., 2010).
Synthesis and Evaluation of Antimicrobial Agents
Another study focused on the synthesis of formazans from a Mannich base of thiadiazole as antimicrobial agents. This research outlines a synthetic pathway and evaluation method for the antimicrobial efficacy of the synthesized compounds, which could be relevant for developing and testing similar isoxazole-based compounds (Sah et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-12-2-8-16(9-3-12)23(20,21)11-15-10-17(19-22-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDXKXITALMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)



![1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2823645.png)


![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)
![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate](/img/structure/B2823653.png)
